6,7-Dimethoxy-4-methylquinoline
Overview
Description
6,7-Dimethoxy-4-methylquinoline: is an organic compound belonging to the quinoline family. It is characterized by the presence of two methoxy groups at the 6th and 7th positions and a methyl group at the 4th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-4-methylquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-methoxyaniline with acetic anhydride, followed by methylation and further functionalization to introduce the methoxy groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to ensure efficient and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 6,7-Dimethoxy-4-methylquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound has shown potential as an antimicrobial and anticancer agent. It has been evaluated for its activity against various bacterial strains and cancer cell lines .
Industry: The compound is used in the development of materials with specific electronic and optical properties. It is also explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-methylquinoline in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis and cell wall formation. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
- 2-Chloro-6,7-dimethoxy-4-methylquinoline
- 6,7-Methylenedioxy-4-methylquinoline
- 4-Hydroxy-2-quinolones
Comparison: 6,7-Dimethoxy-4-methylquinoline is unique due to the presence of methoxy groups at the 6th and 7th positions, which can influence its electronic properties and reactivity. Compared to 2-Chloro-6,7-dimethoxy-4-methylquinoline, the absence of a chloro group in this compound may result in different reactivity and biological activity profiles .
Properties
IUPAC Name |
6,7-dimethoxy-4-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-4-5-13-10-7-12(15-3)11(14-2)6-9(8)10/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGJUDFCBXVRHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NC=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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